(2Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide
Overview
Description
(2Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group attached to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-nitroaniline and cinnamaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-methyl-3-nitroaniline and cinnamaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the desired enamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of nitro-substituted benzaldehyde derivatives.
Reduction: Formation of amine-substituted enamides.
Substitution: Formation of substituted enamides with various functional groups.
Scientific Research Applications
(2Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide: A geometric isomer with different spatial arrangement of atoms.
N-(2-methyl-3-nitrophenyl)-2,3-diphenylpropionamide: A related compound with a saturated carbon-carbon bond instead of a double bond.
N-(2-methyl-3-nitrophenyl)-2,3-diphenylacrylamide: A compound with a different substitution pattern on the aromatic ring.
Uniqueness
(2Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide is unique due to its specific geometric configuration (Z-isomer) and the presence of both nitro and methyl groups on the aromatic ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-N-(2-methyl-3-nitrophenyl)-2,3-diphenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-16-20(13-8-14-21(16)24(26)27)23-22(25)19(18-11-6-3-7-12-18)15-17-9-4-2-5-10-17/h2-15H,1H3,(H,23,25)/b19-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZKDAOOWUYGMU-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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